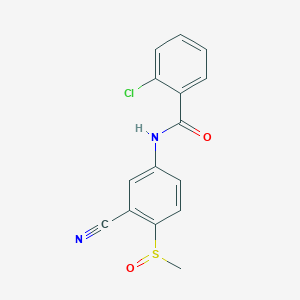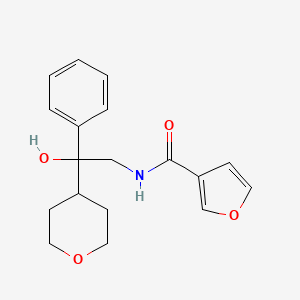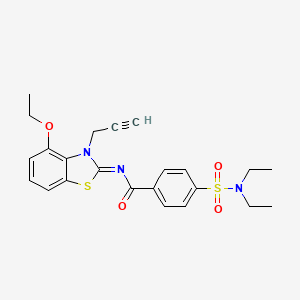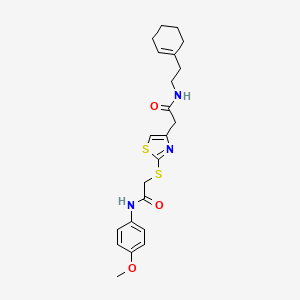
2-Chloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide” is a chemical compound with the molecular formula C15H11ClN2O2S and a molecular weight of 318.78 . It is also known by other synonyms such as “2-chloro-N-(3-cyano-4-methanesulfinylphenyl)benzamide” and "Benzamide, 2-chloro-N-[3-cyano-4-(methylsulfinyl)phenyl]-" .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C15H11ClN2O2S. This indicates that it contains 15 carbon atoms, 11 hydrogen atoms, one chlorine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom . The exact arrangement of these atoms in the molecule would be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For this compound, some of these properties include its molecular weight (318.78), its molecular formula (C15H11ClN2O2S), and its physical state at room temperature . Other properties, such as its melting point, boiling point, and density, would need to be determined experimentally .Applications De Recherche Scientifique
Chemical Synthesis
Research by Kobayashi et al. (2013) presented an efficient one-pot method for synthesizing 2-sulfanyl-3-sulfinyl-1H-indoles, derived from compounds similar to 2-Chloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide, indicating its potential use in complex chemical syntheses (Kobayashi, Kobayashi, & Ezaki, 2013).
Metabolic Studies
Yue et al. (2011) studied the metabolism of a similar compound, GDC-0449 (a molecule structurally related to this compound), in rats and dogs, showing its extensive metabolism and suggesting its role in pharmacokinetic studies (Yue et al., 2011).
Catalytic Applications
Karimi-Jaberi et al. (2012) discussed the use of compounds with structural similarities in catalysis, specifically in the synthesis of certain derivatives, which can be relevant for understanding the catalytic potential of this compound (Karimi-Jaberi, Pooladian, Moradi, & Ghasemi, 2012).
Pharmaceutical Research
Morgan et al. (1990) synthesized and studied the cardiac electrophysiological activity of compounds structurally related to this compound, indicating its potential relevance in the development of new pharmaceuticals (Morgan et al., 1990).
Polymer Chemistry
Sun et al. (2010) explored the use of similar compounds in the synthesis of half-titanocene chlorides, highlighting its possible applications in polymer chemistry and material science (Sun et al., 2010).
Antibacterial Studies
Ahmed (2007) investigated the synthesis of new antibiotic and antibacterial drugs using compounds structurally related to this compound, suggesting its potential in developing new antimicrobial agents (Ahmed, 2007).
Mécanisme D'action
Propriétés
IUPAC Name |
2-chloro-N-(3-cyano-4-methylsulfinylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c1-21(20)14-7-6-11(8-10(14)9-17)18-15(19)12-4-2-3-5-13(12)16/h2-8H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWCJGFQJPZWFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-1-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]prop-2-en-1-one](/img/structure/B2885450.png)




![1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2885457.png)
![Methyl 4-((2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)carbamoyl)benzoate](/img/structure/B2885458.png)
![8-chloro-3-(3-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2885459.png)

![(2S)-2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2885466.png)
![5-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2885467.png)
![6-Oxo-1,6-dihydro-[2,4'-bipyrimidine]-5-carboxylic acid](/img/structure/B2885470.png)

